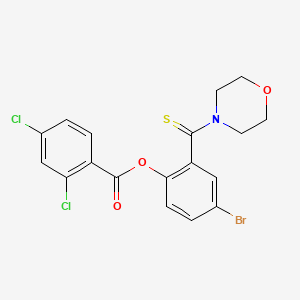
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate, also known as BMB, is a chemical compound that has been widely used in scientific research. BMB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in various cellular signaling pathways.
Wirkmechanismus
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate exerts its inhibitory effect on PTPs by covalently modifying the active site cysteine residue of the enzyme. This modification leads to the irreversible inactivation of the enzyme, thereby disrupting the cellular signaling pathways that depend on PTP activity.
Biochemical and physiological effects:
This compound has been shown to have potent anti-proliferative effects on cancer cells. It has also been shown to enhance insulin signaling and improve glucose tolerance in animal models of diabetes. This compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate is a potent and selective inhibitor of PTPs, making it a valuable tool compound for studying various cellular signaling pathways. However, its irreversible mode of action can limit its use in certain experiments. Additionally, the complex synthesis of this compound can make it difficult to obtain in large quantities.
Zukünftige Richtungen
The use of 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate in scientific research is likely to continue to expand in the future. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the use of this compound in combination with other compounds to target multiple signaling pathways simultaneously. Finally, the use of this compound in animal models of disease is an area of active research, with the potential for the development of new therapeutics.
Synthesemethoden
The synthesis of 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate involves several steps, including the reaction of 4-bromo-2-nitrophenol with morpholine, followed by the reaction of the resulting nitro compound with thioamide. The final step involves the reaction of the resulting thioamide with 2,4-dichlorobenzoyl chloride. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been widely used as a tool compound in scientific research. Its ability to inhibit PTPs has been exploited to study various cellular signaling pathways. For example, this compound has been used to investigate the role of PTPs in insulin signaling, cancer progression, and immune response. This compound has also been used to study the regulation of ion channels and neurotransmitter receptors.
Eigenschaften
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrCl2NO3S/c19-11-1-4-16(14(9-11)17(26)22-5-7-24-8-6-22)25-18(23)13-3-2-12(20)10-15(13)21/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLYHKJIUGPPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

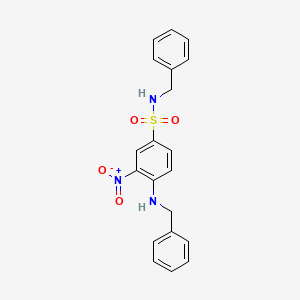
![N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B5010230.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide](/img/structure/B5010233.png)
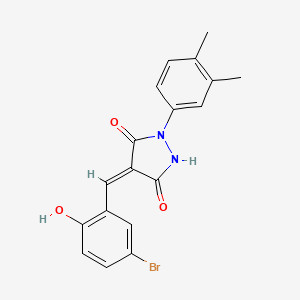

![2-{3-[1-(2-methoxyethyl)-1H-pyrazol-3-yl]phenyl}-1,3-thiazole](/img/structure/B5010248.png)
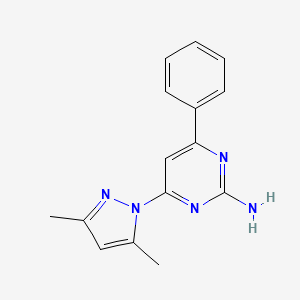
![1-[(5-ethyl-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5010261.png)
![6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5010274.png)
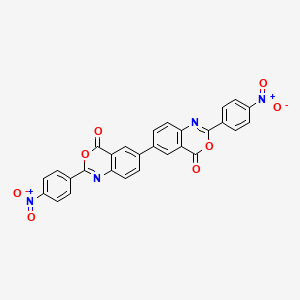
![4-amino-N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5010283.png)
amine oxalate](/img/structure/B5010292.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5010300.png)
